molecular formula C12H16O4S B1307830 (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate CAS No. 34583-63-6

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B1307830
CAS No.: 34583-63-6
M. Wt: 256.32 g/mol
InChI Key: FDMKROMOVVBUIJ-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₂H₁₆O₄S. It is a derivative of tetrahydrofuran, a cyclic ether, and is often used in organic synthesis due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include ethers, thioethers, and amines.

    Oxidation: Products include lactones and carboxylic acids.

    Reduction: Products include alcohols and diols.

Scientific Research Applications

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrahydrofuran ring and a sulfonate ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis .

Biological Activity

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is an organosulfonate ester with the molecular formula C₁₂H₁₆O₄S. This compound is notable for its utility in organic synthesis and medicinal chemistry due to its structural features and reactivity. The sulfonate group enhances its biological activity, making it a subject of interest in various research fields.

Chemical Structure and Properties

The compound consists of a tetrahydrofuran ring attached to a methyl group and a 4-methylbenzenesulfonate group. This structure contributes to its stability while allowing for reactivity through the sulfonate group. The synthesis typically involves the reaction of tetrahydrofuran with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound, particularly in the context of cancer research and potential therapeutic applications.

Anticancer Properties

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit specific proteins involved in cancer cell survival, such as Mcl-1 (myeloid cell leukemia-1). It has shown promising results in inducing apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
  • In Vitro Studies : In cellular assays, this compound demonstrated significant growth inhibition against various cancer cell lines, with a GI50 (the concentration required to inhibit cell growth by 50%) reported at 120 nM .
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor burden. For instance, in an AMO-1 xenograft model, treatment resulted in a 60% reduction in tumor growth when administered at a dose of 100 mg/kg .

Case Studies

A notable study involved the evaluation of this compound alongside other compounds within a series aimed at targeting Mcl-1. The results indicated that modifications to the compound could enhance its binding affinity and selectivity against resistant cancer cell lines, suggesting a pathway for developing more effective anticancer agents .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₆O₄S
CAS Number34583-63-6
GI50 (Cancer Cell Lines)120 nM
Tumor Growth Inhibition (AMO-1)60% at 100 mg/kg

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate?

The compound is typically synthesized via nucleophilic substitution or sulfonation. A standard method involves reacting tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Basic: How is the structural integrity of this compound validated in research settings?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydrofuran ring (δ ~3.6–4.2 ppm for ring protons) and tosyl group (aromatic protons at δ ~7.2–7.8 ppm, sulfonate S=O stretching at ~1360 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 256.3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. Advanced: What crystallographic challenges arise during structural determination, and how are they resolved?

Crystallization of this compound may face issues such as twinning or disorder in the tetrahydrofuran ring . Solutions include:

  • SHELXL Refinement : Use of anisotropic displacement parameters and restraints for disordered atoms .
  • ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids to identify positional disorder .
  • WinGX Integration : Streamlined data processing for space group assignment and merging of twinned datasets .

Q. Advanced: How do solvent polarity and temperature affect its reactivity in SN2 reactions?

The tosyl group acts as a leaving group in SN2 reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack by stabilizing transition states. Kinetic studies at varying temperatures (25–60°C) reveal an activation energy (~45–60 kJ/mol) consistent with bimolecular mechanisms. Computational DFT studies (e.g., Gaussian 16) model charge distribution and transition-state geometry to predict regioselectivity .

Q. Basic: What storage conditions prevent degradation of this compound?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid moisture and prolonged exposure to light, as hydrolysis of the sulfonate ester can occur. Stability tests via TLC or HPLC over 6 months show <5% degradation under these conditions .

Q. Advanced: How can computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like cytochrome P450. Key parameters include:

  • Lipophilicity (LogP) : Calculated as ~1.8 using ChemAxon, indicating moderate membrane permeability.
  • Pharmacophore Mapping : Identifies hydrogen-bonding sites at the sulfonate oxygen and tetrahydrofuran ether .

Q. Advanced: What contradictions exist in reported synthetic yields, and how are they reconciled?

Discrepancies in yields (40–85%) arise from:

  • Reagent Purity : Impure tosyl chloride reduces efficiency.
  • Reaction Time : Prolonged stirring (>12 hours) leads to byproducts.
  • Resolution : Design of experiments (DoE) optimizes parameters (e.g., 2-hour reaction at 0°C with freshly distilled reagents improves yield to 78±3%) .

Properties

IUPAC Name

oxolan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKROMOVVBUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

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